![molecular formula C6H7ClN2O2 B2890314 (5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1220713-60-9](/img/structure/B2890314.png)
(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid, also known as CMPA, is a pyrazole derivative that has attracted attention from the scientific community for its potential applications in various fields.
Scientific Research Applications
Anti-Tobacco Mosaic Virus (TMV) Activity
The compound has been used in the synthesis of novel pyrazole amide derivatives, which have shown promising activity against the Tobacco Mosaic Virus (TMV) . These derivatives were designed and synthesized by the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .
Biological Potential of Indole Derivatives
The indole nucleus, which is present in various bioactive aromatic compounds, has shown clinical and biological applications . The indole scaffold has been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives, including those with the 5-chloro-1-methyl-1H-pyrazol-4-yl group, have shown various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-Inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have demonstrated anticancer activity . This suggests that they could be used in the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . This indicates that they could potentially be used in the treatment of HIV .
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through a variety of mechanisms, including interference with protein function, inhibition of enzyme activity, and disruption of cellular processes .
Biochemical Pathways
Similar pyrazole derivatives have been shown to interfere with various biological pathways, leading to a broad range of pharmacological effects .
Result of Action
Similar pyrazole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
2-(5-chloro-1-methylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-6(7)4(3-8-9)2-5(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAMPCWWNOICDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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